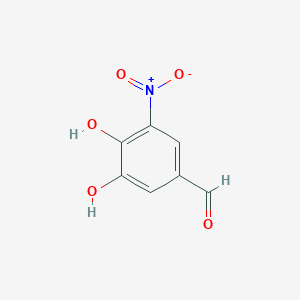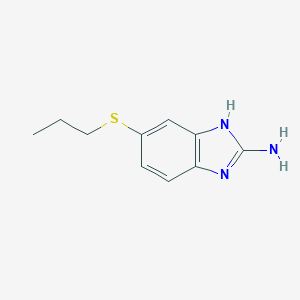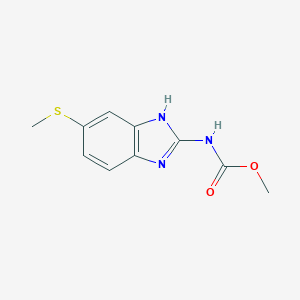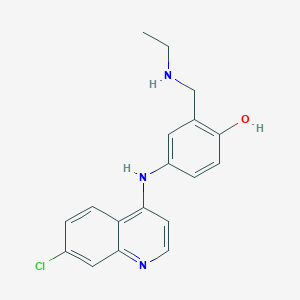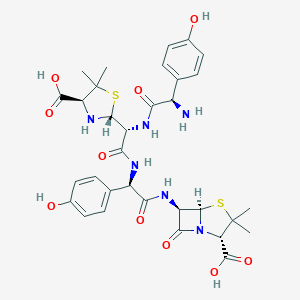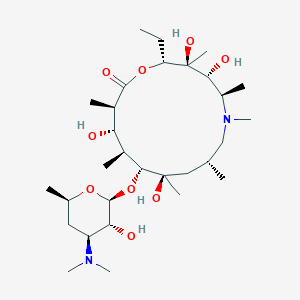
Desosaminylazithromycin
Descripción general
Descripción
Desosaminylazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. It is characterized by the presence of a desosamine sugar moiety attached to the azithromycin structure. This compound is primarily used in pharmaceutical applications, particularly in the formulation of antibiotics for treating bacterial infections.
Mecanismo De Acción
Target of Action
Desosaminylazithromycin, also known as Azithromycin Impurity J, is a macrolide antibiotic . The primary targets of this compound are bacterial ribosomal proteins . These proteins play a crucial role in protein synthesis, a vital process for bacterial growth and survival .
Mode of Action
This compound interacts with its targets by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the process of protein synthesis, thereby preventing the bacteria from growing and multiplying .
Biochemical Pathways
The inhibition of protein synthesis disrupts various biochemical pathways within the bacteria. Since proteins serve numerous functions, including acting as enzymes and structural components, their synthesis is essential for many cellular processes. By inhibiting protein synthesis, this compound can affect multiple biochemical pathways, leading to the bacterium’s death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication. By preventing protein synthesis, the compound disrupts essential cellular processes, leading to the death of the bacteria . This makes this compound effective in treating bacterial infections in various parts of the body, including the respiratory system, skin, muscle tissues, and urethra .
Action Environment
The efficacy and stability of this compound, like other antibiotics, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Análisis Bioquímico
Biochemical Properties
Desosaminylazithromycin is involved in biochemical reactions similar to those of Azithromycin, given that it is a metabolite of this antibiotic
Cellular Effects
It can be inferred that, like Azithromycin, it may have an impact on bacterial cells, given its origin as a metabolite of an antibiotic .
Molecular Mechanism
It is likely to share some similarities with Azithromycin, which works by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of desosaminylazithromycin involves several steps, starting from the basic azithromycin structure. The key steps include the protection of functional groups, glycosylation to introduce the desosamine sugar, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Desosaminylazithromycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Desosaminylazithromycin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: The compound is studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: It is a key component in the formulation of antibiotics for treating respiratory, skin, and soft tissue infections.
Industry: this compound is used in the quality control of pharmaceutical products, ensuring the efficacy and safety of antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: An older macrolide antibiotic with a slightly different structure.
Uniqueness
Desosaminylazithromycin is unique due to the presence of the desosamine sugar, which enhances its binding affinity to bacterial ribosomes. This modification can lead to improved efficacy and reduced resistance compared to other macrolides.
Propiedades
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYILJJHOVNLO-NZMWSZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117693-41-1 | |
| Record name | Desosaminylazithromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESOSAMINYLAZITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Desosaminylazithromycin quantified in pharmaceutical preparations?
A1: this compound can be quantified alongside Azithromycin and other related components using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (EC detection) []. This method utilizes a Thermo C18 column for separation and a mobile phase consisting of potassium phosphate buffer and methanol. The electrochemical detection is performed at a specific voltage, allowing for sensitive and selective quantification of this compound. []
Q2: What is the significance of monitoring this compound levels in Azithromycin for injection?
A2: this compound is identified as a related substance in Azithromycin for injection []. Monitoring its levels is crucial for quality control and ensuring the safety and efficacy of the medication. Regulatory standards, like those outlined by national pharmacopoeia committees, often define acceptable limits for related substances in pharmaceutical products. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




